molecular formula C13H12N2O2 B6600657 N-benzyl-N-hydroxypyridine-4-carboxamide CAS No. 1936070-70-0

N-benzyl-N-hydroxypyridine-4-carboxamide

Cat. No.: B6600657
CAS No.: 1936070-70-0
M. Wt: 228.25 g/mol
InChI Key: LLPNQXUOEDNKGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-hydroxypyridine-4-carboxamide is a chemical compound with the molecular formula C13H12N2O2. It is known for its potential applications in various fields, including medicinal chemistry and materials science. The compound features a pyridine ring substituted with a benzyl group and a hydroxyl group at the 4-position, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-hydroxypyridine-4-carboxamide typically involves the reaction of pyridine-4-carboxylic acid with benzylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then treated with hydroxylamine hydrochloride to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-hydroxypyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form this compound derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with different functional groups, enhancing its utility in different applications.

Scientific Research Applications

N-benzyl-N-hydroxypyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-N-hydroxypyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity against HCMV is attributed to its ability to inhibit viral replication by targeting viral enzymes and interfering with the viral life cycle . The compound’s hydroxyl and benzyl groups play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-3-hydroxypyridine-4-carboxamide
  • N-benzyl-2-hydroxypyridine-4-carboxamide
  • N-benzyl-4-hydroxypyridine-3-carboxamide

Uniqueness

N-benzyl-N-hydroxypyridine-4-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-benzyl-N-hydroxypyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c16-13(12-6-8-14-9-7-12)15(17)10-11-4-2-1-3-5-11/h1-9,17H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPNQXUOEDNKGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C(=O)C2=CC=NC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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